Home > Products > Screening Compounds P125771 > COX-1 Inhibitor II
COX-1 Inhibitor II - 304913-22-2

COX-1 Inhibitor II

Catalog Number: EVT-3188097
CAS Number: 304913-22-2
Molecular Formula: C13H13ClN2O2S
Molecular Weight: 296.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

COX-1 Inhibitor II is classified under non-steroidal anti-inflammatory drugs (NSAIDs). It is derived from various chemical classes, including pyrazoles, quinazolines, and benzoxazines. The synthesis of these compounds often involves modifications to existing NSAIDs to enhance selectivity for COX-1 over COX-2, which is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Synthesis Analysis

The synthesis of COX-1 Inhibitor II typically involves several methodologies tailored to enhance selectivity and potency. A notable approach is the use of dehydrocyclization techniques that allow for the functionalization of 2-aminophenol derivatives. For instance, one efficient method involves the use of ruthenium catalysts to facilitate the formation of 1,4-benzoxazine derivatives from disubstituted alkynes and 2-aminophenol derivatives in a single synthetic step. This method has shown promising results in yielding compounds with potent COX-1 inhibitory activity .

Another effective synthesis strategy includes the derivatization of quinazoline cores through specific substitutions at positions 2, 4, and 7. This design mimics the structural characteristics typical of diarylheterocyclic COX-1 inhibitors . The conditions often involve palladium-catalyzed cross-coupling reactions using boronic acids or esters under controlled temperatures and solvents to achieve high yields and purity.

Molecular Structure Analysis
  • Core Structures: Many inhibitors possess a benzene or naphthalene ring system that contributes to hydrophobic interactions within the enzyme's active site.
  • Functional Groups: Substituents such as sulfonamides or amines are often incorporated to enhance binding affinity and selectivity for COX-1. For example, a study reported that certain pyrazole analogues exhibited high selectivity due to specific N-substituents that formed critical hydrogen bonds within the enzyme's binding pocket .

The analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these structures in detail.

Chemical Reactions Analysis

The chemical reactions involving COX-1 Inhibitor II typically focus on the inhibition mechanism against cyclooxygenase enzymes. These reactions can be summarized as follows:

  • Enzyme Binding: The inhibitor competes with arachidonic acid for binding at the active site of COX-1. This competition prevents the conversion of arachidonic acid into prostaglandins.
  • Selectivity Mechanism: Structural variations between COX-1 and COX-2 influence how inhibitors interact with these enzymes. For instance, the presence of bulky amino acids in COX-1 restricts access to certain binding pockets that are available in COX-2 .

In vitro assays often quantify the inhibitory activity through half-maximal inhibitory concentration (IC50) measurements, providing insights into the efficacy of various synthesized compounds.

Mechanism of Action

The mechanism of action for COX-1 Inhibitor II primarily involves competitive inhibition at the cyclooxygenase active site. When these inhibitors bind to COX-1:

  1. Blocking Arachidonic Acid Access: The inhibitor occupies the active site, preventing arachidonic acid from accessing it.
  2. Alteration in Prostaglandin Synthesis: By inhibiting COX-1, these compounds reduce the production of thromboxane A2 and other prostaglandins that mediate inflammation and pain responses.
  3. Selectivity Considerations: The structural differences between COX isoforms allow for selective inhibition; for example, modifications that enhance binding affinity specifically for COX-1 can lead to reduced side effects associated with COX-2 inhibition .
Physical and Chemical Properties Analysis

The physical and chemical properties of COX-1 Inhibitor II compounds include:

  • Solubility: Many inhibitors exhibit variable solubility profiles based on their functional groups; polar substituents can enhance solubility in aqueous environments.
  • Melting Points: These vary widely depending on the compound's structure but are typically determined using standard capillary methods.
  • Spectroscopic Characteristics: Infrared spectroscopy is commonly used to identify functional groups, while nuclear magnetic resonance provides insights into molecular structure and conformation.

Data from studies indicate that certain derivatives exhibit favorable pharmacokinetic properties, enhancing their potential as therapeutic agents.

Applications

COX-1 Inhibitor II compounds have significant applications in pharmacology:

  • Pain Management: These inhibitors are primarily used for treating pain and inflammatory conditions due to their ability to reduce prostaglandin synthesis.
  • Cardiovascular Health: Some selective inhibitors may provide cardiovascular benefits by modulating thromboxane levels without significantly affecting prostacyclin production.
  • Research Tools: They serve as important tools in biochemical research for studying cyclooxygenase pathways and their roles in various diseases.
Biochemical Rationale for Selective COX-1 Inhibition

Structural Determinants of COX-1 Isoform Specificity

The COX-1 and COX-2 isoforms share ~60% sequence homology but exhibit critical differences in their active-site topology that enable selective targeting [2] [3]. Three structural features govern COX-1 specificity:

  • Hydrophobic Channel Constriction: COX-1 possesses a smaller catalytic channel due to the Ile523-Val434 motif, whereas COX-2 contains the bulkier Val523-Ile434 residues. This creates a steric barrier in COX-1 that excludes bulky substituents present in COX-2-preferential inhibitors [3] [6].
  • Arg120 Interactions: The conserved Arg120 residue forms ionic bonds with inhibitor carboxylate groups. In COX-1, this interaction is essential for anchoring acidic NSAIDs (e.g., indomethacin), while COX-2 tolerates neutral inhibitors due to its larger side-pocket flexibility [6] [8].
  • Val349 Substitution: Val349 in COX-1 (vs. COX-2’s Ile355) reduces the volume of the lateral pocket, limiting access to diarylheterocyclic inhibitors designed for COX-2 [3].

Table 1: Active Site Residues Governing COX-1 Selectivity

Residue PositionCOX-1COX-2Functional Consequence
434ValIleNarrower catalytic channel
523IleValSteric hindrance for bulky groups
349ValIleRestricted lateral pocket access
120ArgArgCritical for anionic ligand binding

Catalytic Mechanism Interference Strategies

COX-1 inhibitors disrupt the arachidonic acid (AA) oxygenation cascade via three kinetic mechanisms:

  • Competitive Inhibition: Compounds like SC-560 bind reversibly to the cyclooxygenase active site, obstructing AA entry. Their affinity (Ki = 0.001–0.1 μM) correlates with hydrophobic interactions with Leu352, Tyr385, and Trp387 [3] [6].
  • Time-Dependent Irreversible Inhibition: Aspirin acetylates Ser530 within the catalytic channel, permanently blocking AA access. This unique mechanism abolishes thromboxane A2 synthesis in platelets [1] [4].
  • Uncompetitive/Paraffinic Inhibition: Certain fatty acids (e.g., palmitate) exploit the membrane-binding domain (MBD) to indirectly alter catalytic efficiency. Palmitate binding to the MBD reduces COX-1 activity by 50% by restricting conformational flexibility [3] [6].

Table 2: Kinetic Parameters of Representative COX-1 Inhibitors

CompoundMechanismIC50 (COX-1)Ki (μM)Selectivity Ratio (COX-2/COX-1)
IndomethacinCompetitive0.01 μM0.00160
SC-560Competitive0.009 μM0.0008>300
AspirinIrreversible covalent1.7 μMN/A166
Palmitic AcidAllosteric uncompetitive45 μM*250.5*

*Activates COX-2; thus inverse selectivity [6].

Allosteric Modulation Approaches

COX-1 functions as a conformational heterodimer comprising catalytic (Ecat) and allosteric (Eallo) subunits. Allosteric ligands induce distinct functional states:

  • Fatty Acid Potentiation/Inhibition: Binding of palmitic acid to Eallo inhibits COX-1 by 50% via repositioning residues 120–129. This “allosteric loop” transmits conformational changes to Ecat, reducing AA oxygenation Vmax [3] [6]. In contrast, arachidonic acid at Eallo stimulates COX-2 activity.
  • NSAID-Mediated Allostery: Flurbiprofen and naproxen bind Eallo at Arg120, displacing the 123–129 loop to inhibit Ecat non-competitively. The S121P mutation in Eallo abolishes this effect, confirming the loop’s role in cross-monomer communication [6].
  • Cross-Linking Evidence: Cysteine substitutions at Pro127 (Eallo) and Ser541 (Ecat) spontaneously form disulfide bridges in S121P-mutated COX-1, demonstrating ligand-induced reorientation of the allosteric interface [6].

Table 3: Allosteric Effectors of COX-1

EffectorBinding SiteEffect on EcatStructural Consequence
Palmitic AcidEallo50% InhibitionHelices 120–122 repositioned
FlurbiprofenEalloNon-competitive inhibitionLoop 123–129 stabilized in inhibitory pose
S121P MutationEallo80% Increased VmaxUnhinging of allosteric loop

Figure 1B: Allosteric Communication in COX-1(a) Native state:

  • Eallo loop (residues 123–129) tonically inhibits Ecat
  • Arg120 faces catalytic channel

(b) Effector-bound state:

  • Palmitate/NSAID binds Eallo at Arg120
  • Helical displacement (residues 120–122) unhinges loop
  • Altered Ecat conformation reduces catalytic efficiency

Properties

CAS Number

304913-22-2

Product Name

COX-1 Inhibitor II

IUPAC Name

4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

InChI

InChI=1S/C13H13ClN2O2S/c1-16(12-6-2-10(14)3-7-12)19(17,18)13-8-4-11(15)5-9-13/h2-9H,15H2,1H3

InChI Key

AFQPTMJHMKDDIB-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.